molecular formula C16H14N2O B1148639 4-(Phenethyloxy)quinazoline CAS No. 124427-60-7

4-(Phenethyloxy)quinazoline

Cat. No. B1148639
CAS RN: 124427-60-7
M. Wt: 250.3
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Phenethyloxy)quinazoline is a derivative of quinazoline, an organic compound with the formula C8H6N2. It is an aromatic heterocycle with a bicyclic structure consisting of two fused six-membered aromatic rings, a benzene ring and a pyrimidine ring . Quinazoline derivatives have drawn more and more attention in the synthesis and bioactivities research due to their significant biological activities .


Synthesis Analysis

The synthesis of quinazoline derivatives has been categorized into five main classifications, including Aza-reaction, Microwave-assisted reaction, Metal-mediated reaction, Ultrasound-promoted reaction, and Phase-transfer catalysis reaction . An efficient synthesis of 4-phenoxyquinazoline has been reported, which involves the use of starting materials such as quinazolin-4(3H)-one and aryne generated in situ from 2-(trimethylsilyl)phenyl trifluoromethanesulfonate and cesium fluoride .


Molecular Structure Analysis

Quinazoline is a heterocyclic compound made up of two fused six-membered simple aromatic rings—benzene and pyrimidine ring . The properties of the pyrimidine ring were affected by the presence of fused benzene ring . The two nitrogen atoms are not equivalent, and the marked polarization of the 3,4-double bond is reflected in the reactions of quinazoline .


Chemical Reactions Analysis

Quinazoline derivatives have been synthesized using various methods. The Aza-Diels-Alder reaction, which involves the coupling of imine and electron-rich alkene, has gradually become a powerful tool for the synthesis of quinazoline derivatives .


Physical And Chemical Properties Analysis

Quinazoline is a light yellow crystalline solid that is soluble in water . It is an aromatic heterocycle with a bicyclic structure consisting of two fused six-membered aromatic rings .

Mechanism of Action

While the specific mechanism of action for 4-(Phenethyloxy)quinazoline is not mentioned in the search results, quinazoline derivatives have been found to have a wide range of biological activities. They have been used as protein kinase inhibitors for cancer therapy .

Safety and Hazards

While specific safety and hazards data for 4-(Phenethyloxy)quinazoline was not found, a related compound, 4-chloro-quinazoline, is known to be toxic if swallowed, causes skin irritation, serious eye damage, and may cause respiratory irritation .

Future Directions

Quinazoline and its derivatives have broad applications including antimalarial, antitumor, anticonvulsant, fungicidal, antimicrobial, and anti-inflammatory activities . The current review article will briefly outline the new routes and strategies for the synthesis of valuable 4(3H)-quinazolinone .

properties

IUPAC Name

4-(2-phenylethoxy)quinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O/c1-2-6-13(7-3-1)10-11-19-16-14-8-4-5-9-15(14)17-12-18-16/h1-9,12H,10-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHBBPYCJYKHEKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCOC2=NC=NC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.